N'-[(2,3-dichlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine
Description
N’-[(2,3-dichlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine is an organic compound characterized by the presence of a dichlorophenyl group attached to an ethane-1,2-diamine backbone
Properties
IUPAC Name |
N'-[(2,3-dichlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24Cl2N2/c1-4-18(5-2)10-11-19(6-3)12-13-8-7-9-14(16)15(13)17/h7-9H,4-6,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTIGGQRLHBKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,3-dichlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine typically involves the reaction of 2,3-dichlorobenzyl chloride with triethylamine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then purified using column chromatography to isolate the pure compound .
Industrial Production Methods
On an industrial scale, the production of N’-[(2,3-dichlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction kinetics and mass transfer, leading to higher yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
N’-[(2,3-dichlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(2,3-dichlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N’-[(2,3-dich
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